

An In-depth Technical Guide to Carbocysteine Lysine: Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Carbocysteine lysine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **carbocysteine lysine** salt. It includes detailed experimental protocols for its synthesis and analysis, as well as a visualization of its mechanism of action, to support research and development activities in the pharmaceutical sciences.

Molecular Structure and Chemical Formula

Carbocysteine lysine is a salt formed by the reaction of carbocysteine (S-carboxymethyl-L-cysteine) with L-lysine.[1][2] It is primarily available in two forms: anhydrous and monohydrate. The lysine component is reported to be cleaved upon gastric absorption, releasing the active drug, carbocysteine.

The chemical structure of **carbocysteine lysine** involves an ionic bond between the acidic carbocysteine molecule and the basic lysine molecule.

Chemical Formula and Molecular Weight

The chemical formula and molecular weight of **carbocysteine lysine** vary depending on its hydration state.



Form	Chemical Formula	Molecular Weight (g/mol)
Anhydrous	C11H21N3O5S	307.37
Monohydrate	C11H23N3O6S	325.38

Note: Some sources may also represent the monohydrate form as $C_6H_{14}N_2O_2.C_5H_9NO_4S.H_2O$ with a molecular weight of approximately 343.4 g/mol .

Physicochemical Properties

Carbocysteine lysine is a white to slightly yellow crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below.

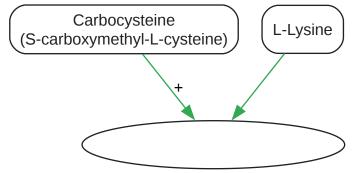
Property	Value
CAS Number	49673-81-6 (for the salt), 82951-55-1 (for the dipeptide), 151756-26-2 (for the monohydrate)
Water Solubility	High
LogP	-3.2 to -3.3
pKa (Strongest Acidic)	1.84
pKa (Strongest Basic)	9.14
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	5
Polar Surface Area	100.62 Ų

Mandatory Visualizations Formation of Carbocysteine Lysine Salt

The following diagram illustrates the acid-base reaction between carbocysteine and L-lysine to form the **carbocysteine lysine** salt.



Formation of Carbocysteine Lysine Salt



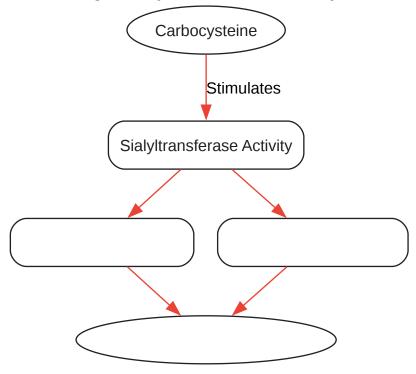
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Caption: Formation of Carbocysteine Lysine Salt from its constituent amino acids.

Mechanism of Action: Mucoregulatory Pathway

Carbocysteine lysine exerts its mucolytic effect by modulating the synthesis of mucins, the primary glycoproteins in mucus. The diagram below outlines this proposed signaling pathway.

Mucoregulatory Action of Carbocysteine



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Caption: Proposed mechanism of Carbocysteine's mucoregulatory action.

Experimental Workflow: Synthesis of Carbocysteine Lysine

The following diagram illustrates a general experimental workflow for the synthesis of **carbocysteine lysine** salt.



Synthesis Workflow of Carbocysteine Lysine



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Caption: A typical experimental workflow for the synthesis of **Carbocysteine Lysine**.



Experimental Protocols Synthesis of Carbocysteine Lysine Salt

Objective: To synthesize **carbocysteine lysine** salt from carbocysteine and L-lysine.

Materials:

- S-carboxymethyl-L-cysteine (Carbocysteine)
- L-lysine
- Deionized water
- Ethanol (for crystallization method)
- Reaction vessel with stirring capability
- Spray dryer or crystallization apparatus
- Filtration apparatus
- Vacuum oven

Procedure:

Two common methods for the synthesis are spray drying and crystallization.

Method 1: Spray Drying

- Prepare an aqueous solution of L-lysine.
- In a separate vessel, dissolve carbocysteine in deionized water.
- Slowly add the L-lysine solution to the carbocysteine solution under constant stirring at a controlled temperature (e.g., 25-30°C).
- Continue stirring for a specified period (e.g., 2 hours) to ensure complete salt formation.



- The resulting solution is then fed into a spray dryer. The inlet and outlet temperatures should be optimized to obtain a dry powder.
- Collect the powdered carbocysteine lysine salt.

Method 2: Crystallization

- Follow steps 1-4 from the spray drying method.
- Concentrate the resulting solution under reduced pressure.
- Add a suitable anti-solvent, such as ethanol, to induce crystallization.
- Allow the mixture to stand at a reduced temperature to facilitate complete crystallization.
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals under vacuum at a controlled temperature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of **carbocysteine lysine**.

Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)



Formic acid or other suitable buffer components

Chromatographic Conditions (Example):

 Mobile Phase: A gradient or isocratic mixture of water (with a small percentage of formic acid, e.g., 0.1%) and acetonitrile. A typical starting condition could be 95:5 (v/v) water:acetonitrile.

Flow Rate: 1.0 mL/min

Column Temperature: Ambient or controlled (e.g., 30°C)

• Detection Wavelength: 210 nm

Injection Volume: 10-20 μL

Procedure:

- Standard Preparation: Accurately weigh a known amount of carbocysteine lysine reference standard and dissolve it in the mobile phase or a suitable diluent to prepare a stock solution.
 Prepare a series of working standards by serial dilution.
- Sample Preparation: Accurately weigh the synthesized carbocysteine lysine sample and dissolve it in the same diluent as the standard to a known concentration.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the carbocysteine lysine peak based on its retention time compared
 to the standard. Calculate the purity or concentration by comparing the peak area of the
 sample to the calibration curve generated from the standards.

Spectroscopic Data

Detailed ¹H-NMR and IR spectra for **carbocysteine lysine** salt are not readily available in the public domain. However, for structural elucidation and confirmation, analysis of the individual components can be informative.

¹H-NMR Spectroscopy:



- L-Lysine: The ¹H-NMR spectrum in D₂O typically shows characteristic signals for the α-CH,
 β-CH₂, γ-CH₂, δ-CH₂, and ε-CH₂ protons.
- S-carboxymethyl-L-cysteine: The spectrum would exhibit signals corresponding to the α -CH, β -CH₂, and the S-CH₂ protons.

Infrared (IR) Spectroscopy:

- Carbocysteine Lysine Salt: The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, C=O stretching of the carboxylate and amide groups, and C-N stretching. The formation of the salt can be confirmed by the shift in the characteristic absorption bands of the carboxylic acid and amine groups of the parent molecules.
- S-carboxymethyl-L-cysteine: Key bands would include those for the carboxylic acid O-H and C=O stretches, N-H stretches and bends of the amine group, and C-S stretching.

For definitive structural confirmation, it is recommended to acquire ¹H-NMR, ¹³C-NMR, and IR spectra of the synthesized **carbocysteine lysine** salt and compare them with the spectra of the starting materials.

This technical guide provides foundational information for researchers working with **carbocysteine lysine**. For further in-depth studies, it is advisable to consult specialized analytical and pharmacological literature.

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 To cite this document: BenchChem. [An In-depth Technical Guide to Carbocysteine Lysine: Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057108#carbocysteine-lysine-molecular-structure-and-chemical-formula]

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